Product packaging for Altizide(Cat. No.:CAS No. 5588-16-9)

Altizide

Cat. No.: B1665742
CAS No.: 5588-16-9
M. Wt: 383.9 g/mol
InChI Key: VGLGVJVUHYTIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Diuretic Research

The quest for effective diuretics dates back centuries, with early remedies often being plant-based. The modern era of diuretic research began to take shape in the early 20th century. A significant breakthrough occurred in 1919 when it was observed that organic mercurial compounds induced diuresis. For several decades, these mercurials were the most potent diuretics available, despite their toxicity.

A pivotal shift occurred with the exploration of sulfonamide derivatives. In 1937, it was discovered that the antibacterial agent sulfanilamide (B372717) could cause metabolic acidosis and diuresis by inhibiting carbonic anhydrase. This finding opened a new avenue for diuretic development, leading to the synthesis of acetazolamide (B1664987) in 1950, the first clinically useful, non-mercurial diuretic. However, its efficacy was limited by the rapid development of tolerance.

Evolution of Thiazide Diuretics in Medical Science

The limitations of existing diuretics spurred further research into sulfonamide chemistry. This research culminated in the 1950s with the groundbreaking work of scientists at Merck and Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello. Their systematic investigation of carbonic anhydrase inhibitors led to the synthesis of chlorothiazide (B1668834), the first thiazide diuretic, in 1957.

Chlorothiazide represented a major leap forward in diuretic therapy. It was orally active, well-tolerated, and highly effective in promoting the excretion of sodium and chloride, with a lesser effect on bicarbonate excretion compared to acetazolamide. The introduction of chlorothiazide in 1958 revolutionized the treatment of edema and, shortly thereafter, hypertension.

The success of chlorothiazide led to the development of numerous other thiazide and thiazide-like diuretics, including hydrochlorothiazide (B1673439), which was marketed in 1959. These second-generation compounds offered greater potency, allowing for lower doses. The thiazides quickly became a cornerstone of antihypertensive therapy, a position they have maintained for decades due to their proven efficacy and affordability. The mechanism of their antihypertensive effect, however, has been a subject of ongoing research, with initial theories focusing on volume depletion and later studies highlighting a reduction in peripheral vascular resistance.

Contemporary Research Paradigms for Altizide

Current research involving this compound is predominantly centered on its use in combination with spironolactone (B1682167). This combination product is marketed under various brand names, including Aldactazine. The rationale for this combination is to provide a more potent diuretic and antihypertensive effect while maintaining potassium balance.

A large-scale, open, nonrandomized, multicenter study involving 946 patients with mild to moderate hypertension evaluated the efficacy of a combination of 25 mg of spironolactone and 15 mg of this compound. nih.gov After 45 days, blood pressure was normalized in 72% of patients. By the end of the 90-day study, this figure rose to 83% of patients, with some requiring an increased dose. nih.gov Another multicenter study with 780 evaluable hypertensive patients showed that treatment with this compound and spironolactone alone for 45 days resulted in a 15% decrease in systolic and a 14% decrease in diastolic blood pressure from baseline. nih.gov

Electrophysiological studies have also been conducted to understand the cardiac effects of this combination. One study on isolated rat hearts found that this compound alone could increase the duration of the ventricular action potential. nih.gov However, when combined with spironolactone, these changes were abolished, suggesting a protective effect of spironolactone against this compound-induced changes in potassium metabolism at the cellular level. nih.gov

While these studies provide valuable insights into the clinical application of this compound in a combination setting, there is a noticeable lack of recent research focusing on this compound as a monotherapy. The prevailing research paradigm positions this compound as a complementary component to a potassium-sparing diuretic, optimizing the therapeutic profile for the management of hypertension.

Chemical Compounds Mentioned

Compound Name
Acetazolamide
This compound
Chlorothiazide
Hydrochlorothiazide
Spironolactone
Sulfanilamide

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValue
IUPAC Name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Chemical Formula C₁₁H₁₄ClN₃O₄S₃
Molar Mass 383.89 g/mol
CAS Number 5588-16-9
Density 1.502 g/mL
Boiling Point 625.8 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN3O4S3 B1665742 Altizide CAS No. 5588-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGVJVUHYTIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045857
Record name Althiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-16-9, 133562-97-7, 133585-76-9
Record name Althiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Althiazide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name althiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Althiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTIZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTIZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Research of Altizide

Pharmacodynamics of Altizide

The pharmacodynamics of this compound are characterized by its influence on renal function, particularly its interaction with specific transporters in the nephron, which in turn leads to systemic physiological changes.

Molecular Mechanisms of Action

This compound's effects at the molecular level are centered on its interaction with key ion transporters in the kidney.

As a thiazide diuretic, this compound exerts its primary diuretic effect by inhibiting the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl− cotransporter. This transporter is strategically located on the apical membrane of the epithelial cells within the distal convoluted tubule (DCT) of the nephron. nih.govnih.govguidetopharmacology.orgguidetopharmacology.orguni.lu The NCC is responsible for the reabsorption of approximately 5% of the filtered sodium and chloride from the tubular fluid back into the cells. nih.gov By binding to and inhibiting this symporter, this compound disrupts the normal reabsorption of these ions, thereby increasing their concentration in the tubular lumen. nih.govguidetopharmacology.org

The inhibition of the NCC by this compound directly modulates the cellular transport of several ions within the distal convoluted tubule. The primary consequence is a significant reduction in the reabsorption of sodium (Na+) and chloride (Cl-) ions. nih.govnih.gov This leads to an increased delivery of these ions to the collecting duct, promoting their excretion in the urine. nih.gov

Beyond sodium and chloride, thiazide diuretics, including this compound, influence the handling of other crucial electrolytes:

Potassium (K+): Thiazide diuretics cause a notable increase in potassium excretion, often leading to hypokalemia. guidetopharmacology.orguni.lu Studies indicate that thiazides can decrease serum potassium levels by approximately 0.2–0.6 mEq/L in a dose-dependent manner.

Calcium (Ca2+): In contrast to their effects on sodium, chloride, and potassium, thiazide diuretics decrease urinary calcium excretion. This effect is attributed to increased calcium reabsorption in the distal renal tubule, which can also lead to elevations in serum calcium levels. Research findings suggest that thiazides can reduce urinary calcium excretion by 25%–40%.

Magnesium (Mg2+): While the effects on magnesium excretion are less consistently established compared to other electrolytes, thiazide diuretics can contribute to hypomagnesemia.

These modulations are summarized in the following table:

IonEffect on Renal Tubular ReabsorptionEffect on Urinary ExcretionPotential Serum Level Change
SodiumDecreased nih.govIncreased nih.govnih.govDecreased (Hyponatremia) nih.govguidetopharmacology.org
ChlorideDecreased nih.govIncreased nih.govDecreased (Hypochloremia)
PotassiumDecreasedIncreasedDecreased (Hypokalemia) nih.govguidetopharmacology.orguni.lu
CalciumIncreasedDecreasedIncreased (Hypercalcemia) uni.lu
MagnesiumVariable/DecreasedIncreasedDecreased (Hypomagnesemia) nih.gov

Systemic Physiological Effects

The modulation of cellular ion transport by this compound leads to significant perturbations in systemic electrolyte homeostasis. The increased excretion of sodium and water contributes to a reduction in total body sodium. nih.gov The concomitant increase in potassium excretion can result in hypokalemia, a common electrolyte imbalance associated with thiazide diuretic use. nih.govguidetopharmacology.orguni.lu Furthermore, this compound's influence on calcium reabsorption can lead to hypercalcemia, while its effects on magnesium can result in hypomagnesemia. nih.govguidetopharmacology.orguni.lu Thiazide diuretics may also increase serum uric acid levels due to reduced clearance, potentially leading to hyperuricemia. nih.govuni.lu

This compound's primary role as a diuretic is to increase urine flow and sodium excretion, thereby adjusting the volume and composition of body fluids. This leads to a reduction in extracellular fluid volume and plasma volume. nih.govnih.gov The decrease in plasma volume contributes to the antihypertensive effect observed with this compound and other thiazide diuretics. nih.govnih.gov Physiological studies show that the early effect of diuretic therapy is a decrease in extracellular volume, plasma volume, and cardiac output.

Pharmacokinetics of this compound

The pharmacokinetics of this compound describe how the compound is absorbed, distributed, metabolized, and eliminated within the body. Research into these processes provides insight into the drug's temporal profile and systemic availability.

Absorption and Distribution Studies

This compound demonstrates rapid absorption following oral administration. Studies conducted in healthy human volunteers investigating the pharmacokinetics of this compound, often in fixed combination with spironolactone (B1682167), have provided specific parameters regarding its absorption. The peak plasma concentration (Tmax) for this compound was observed to be approximately 1.19 ± 0.47 hours after a single oral administration of a 15 mg dose (one tablet) and 1.21 ± 0.46 hours after a 30 mg dose (two tablets) nih.gov. These values indicate a quick attainment of maximum concentration in the bloodstream.

Table 1: this compound Absorption Parameters in Healthy Volunteers

Parameter15 mg Dose (Mean ± SD)30 mg Dose (Mean ± SD)Reference
Peak Plasma Concentration (Tmax)1.19 ± 0.47 hours1.21 ± 0.46 hours nih.gov

Regarding distribution, detailed research findings on specific parameters such as protein binding percentages or volume of distribution for this compound were not extensively documented in the provided literature.

Metabolism and Biotransformation Pathways

Information concerning the in vivo metabolism and biotransformation pathways of this compound is limited in the available scientific literature. While drug biotransformation generally involves a series of enzymatic reactions, primarily occurring in the liver, to convert compounds into more polar forms for excretion, specific metabolic pathways or identified metabolites for this compound have not been extensively detailed nih.govwikipedia.orgmuni.cz. An in vitro study, however, reported that this compound, similar to hydrochlorothiazide (B1673439), can undergo photodegradation to chlorothiazide (B1668834) when exposed to UV light researchgate.net. This indicates a potential degradation product, though it does not necessarily represent an in vivo metabolic pathway.

Excretion and Elimination Kinetics

The elimination of this compound from the body occurs relatively rapidly. The mean residence time (MRT), a pharmacokinetic parameter reflecting the average time a drug molecule stays in the body, was reported for this compound. In healthy subjects, the MRT was 4.94 ± 1.14 hours following a 15 mg oral dose and 5.31 ± 1.06 hours after a 30 mg oral dose nih.gov. These values suggest a swift elimination profile for the compound.

Table 2: this compound Elimination Parameter in Healthy Volunteers

Parameter15 mg Dose (Mean ± SD)30 mg Dose (Mean ± SD)Reference
Mean Residence Time (MRT)4.94 ± 1.14 hours5.31 ± 1.06 hours nih.gov

While specific details on the primary excretion routes (e.g., renal, biliary) and the percentage of unchanged drug excreted for this compound were not explicitly provided in the reviewed sources, the rapid MRT indicates efficient clearance. Most drugs are eliminated via first-order kinetics, where the rate of elimination is directly proportional to the drug concentration in the plasma unil.chpharmacyconcepts.in.

Clinical Research and Therapeutic Applications

Clinical Efficacy Studies in Cardiovascular Disorders

Clinical research involving Altizide primarily focuses on its efficacy in managing cardiovascular conditions, often as part of a combination therapy.

Research into this compound's role in hypertension management has explored its use both as a sole antihypertensive regimen (in a fixed-dose combination) and in conjunction with other agents.

Table 1: Efficacy of Spironolactone-Altizide Combination (Aldactazine) as Monotherapy in Hypertension

Study ParameterOutcome at Day 45Outcome at End of Study (Day 90)Citation
Patients with Normalized BP72%83% alfa-chemistry.com

Further research has explored the efficacy of the spironolactone-Altizide combination when used alongside other conventional antihypertensive agents. A multicenter study involving 919 hypertensive patients (780 evaluable) examined the effects of Aldactazine (this compound + spironolactone) alone and in combination with other antihypertensive drugs such as beta-blockers, alpha-methyldopa, or clonidine. mims.com

After 45 days of treatment with Aldactazine alone, mean systolic blood pressure (SBP) decreased by 15% and mean diastolic blood pressure (DBP) decreased by 14% compared to baseline values. The addition of another antihypertensive agent further reduced blood pressure. The most favorable results were observed with the combination of Aldactazine and clonidine, which led to a 16.6% decrease in SBP and an 18% decrease in DBP from baseline. mims.com

Table 2: Blood Pressure Reduction with Spironolactone-Altizide Combination Therapy in Hypertension

Treatment RegimenMean SBP Decrease (45 Days)Mean DBP Decrease (45 Days)Citation
Aldactazine (this compound + Spironolactone) Alone15%14% mims.com
Aldactazine + Clonidine16.6%18% mims.com

This compound, in combination with spironolactone (B1682167), has been investigated for its use in the management of edema. This combination is noted to manage edema caused by various disease states. uni.lu Studies have explored the effects of this combination in the treatment of edema. fishersci.canih.gov

This compound is currently under investigation for its potential in treating heart failure with preserved ejection fraction (HFpEF). It is being studied in a clinical trial known as SPIRRIT-HFpEF (Spironolactone Initiation Registry Randomized Interventional Trial in Heart Failure with Preserved Ejection Fraction). The primary objective of this trial is to assess whether the addition of spironolactone or eplerenone (B1671536) to standard care can reduce hospitalizations due to heart failure and deaths from cardiovascular causes in patients with HFpEF. guidetopharmacology.org

Patients eligible for this trial typically include those aged 50 years or older, diagnosed with stable heart failure, with a left ventricular ejection fraction (LVEF) of 40% or higher, elevated levels of heart failure markers (NT-proBNP or BNP), and regular use of loop diuretics, exhibiting New York Heart Association (NYHA) Class II-IV heart failure symptoms. guidetopharmacology.org

Research has been conducted to investigate the effects of the spironolactone (25 mg)/Altizide (15 mg) association as a monotherapy on left ventricular hypertrophy (LVH) in patients with mild to moderate hypertension. An open, prospective 6-month study enrolled patients whose blood pressure had normalized after an initial two-month treatment period with spironolactone/Altizide. mims.com

The study found that spironolactone/Altizide significantly reduced the Left Ventricular Mass (LVM) index by 10%, from 125.3 ± 22.5 g/m² to 114.2 ± 25.1 g/m² (p < 0.005). Furthermore, posterior and septal wall thickness decreased by 4% (p = 0.06) and 5% (p = 0.026), respectively. The end-diastolic dimension was also reduced by 3%, from 50.3 ± 3.3 mm to 48.9 ± 3.4 mm (p = 0.006). Complete regression of LVH, based on mass criteria, was observed in 11 out of 31 patients (34.5%) who had LVH at the study's outset. mims.com

Table 3: Effects of Spironolactone-Altizide on Left Ventricular Hypertrophy (LVH)

ParameterBaseline (Mean ± SD)After 6 Months (Mean ± SD)Percentage Changep-valueCitation
Left Ventricular Mass Index (g/m²)125.3 ± 22.5114.2 ± 25.1-10%< 0.005 mims.com
Posterior Wall ThicknessNot specifiedDecreased by 4%-4%0.06 mims.com
Septal Wall ThicknessNot specifiedDecreased by 5%-5%0.026 mims.com
End-Diastolic Dimension (mm)50.3 ± 3.348.9 ± 3.4-3%0.006 mims.com
Complete LVH RegressionN/A (31 patients with LVH)11 out of 31 (34.5%)N/AN/A mims.com

Hypertension Management Research

Cardiovascular Reactivity Research

Research has explored the vascular effects of a diuretic combination comprising spironolactone and this compound on cardiovascular reactivity to vasopressor agents such as norepinephrine (B1679862) (NE) and angiotensin II (AII). A study conducted on five anuric patients undergoing dialysis investigated the changes in cardiovascular reactivity following the infusion of incremental doses of these vasopressor agents wikipedia.org.

Vasopressor Agent Response Modulation

The study observed a distinct dose-response relationship between the administration of norepinephrine and angiotensin II and changes in blood pressure. Specifically, norepinephrine administration led to an increase in mean blood pressure, while angiotensin II infusion resulted in an increase in diastolic blood pressure wikipedia.org. Diuretic treatment with the spironolactone/altizide combination was found to moderate these increases in blood pressure induced by both norepinephrine and angiotensin II wikipedia.org.

Furthermore, a key finding was the significant increase in the pressor doses of both norepinephrine and angiotensin II after diuretic treatment. Pressor dose, an indicator of vascular reactivity, increased by 101% for norepinephrine and 163% for angiotensin II following the administration of the diuretic combination wikipedia.org. This suggests that the combination of spironolactone and this compound reduces the vascular responsiveness to these potent vasoconstrictors.

The study also noted that right atrial and pulmonary capillary wedge pressures, which typically increase with blood pressure in response to norepinephrine, were also moderated by the diuretic treatment wikipedia.org. These findings collectively indicate that the antihypertensive action of the spironolactone and this compound combination is primarily attributed to a direct effect on both resistance and capacitance vessels wikipedia.org. While the precise mechanisms by which diuretics modify cardioreactivity are not fully understood, potential pathways include alterations in electrolyte transport (such as sodium and calcium) across vascular smooth muscle cell membranes or the stimulation of prostaglandin (B15479496) release wikipedia.org.

Table 1: Modulation of Vasopressor Agent Response by Spironolactone/Altizide Combination

Vasopressor AgentEffect on Blood Pressure (Pre-Diuretic)Effect of Diuretic Treatment on Blood Pressure IncreaseChange in Pressor Dose Post-Diuretic Treatment
NorepinephrineIncreased Mean Blood Pressure wikipedia.orgModerated wikipedia.org+101% wikipedia.org
Angiotensin IIIncreased Diastolic Blood Pressure wikipedia.orgModerated wikipedia.org+163% wikipedia.org

Angiotensin II Sensitivity

In the context of angiotensin II sensitivity, the research demonstrated that the diuretic combination of spironolactone and this compound significantly altered the body's response to angiotensin II. The pressor dose of angiotensin II, which is a measure of vascular sensitivity to this agent, increased by 163% after diuretic treatment wikipedia.org. This substantial increase indicates a reduced sensitivity to the vasoconstrictive effects of angiotensin II following treatment with the spironolactone/altizide combination wikipedia.org.

Advanced Mechanistic Studies

Aldosterone (B195564) Receptor Antagonism and Mineralocorticoid Receptor Selectivity Research

Altizide functions as a mineralocorticoid receptor antagonist (MRA), a class of drugs that operate by blocking the effects of the hormone aldosterone. nih.gov Aldosterone, a key hormone produced in the adrenal cortex, plays a significant role in regulating water and salt balance within the body. mdpi.com Its excess can lead to detrimental cardiovascular effects, including vascular stiffness, vasoconstriction, endothelial dysfunction, inflammation, oxidative stress, cardiac fibrosis, and hypertrophy. uni.lu By antagonizing the mineralocorticoid receptor, this compound contributes to mitigating these effects.

Research into mineralocorticoid receptor (MR) antagonism highlights the importance of this mechanism in managing cardiovascular conditions. For instance, the prototype MRA, spironolactone (B1682167), has been extensively studied for its ability to reduce cardiovascular mortality and rehospitalization rates in patients with severe congestive heart failure. uni.lucenmed.com While this compound is recognized as an MRA and is often combined with spironolactone, detailed comparative selectivity profiles of this compound against other steroid receptors (such as progesterone (B1679170), androgen, or glucocorticoid receptors) are not as widely detailed in the available literature as they are for other MRAs like eplerenone (B1671536). Eplerenone, for example, is noted for its high selectivity as an aldosterone antagonist, demonstrating significantly lower affinity for glucocorticoid, androgen, and progesterone receptors compared to spironolactone. fishersci.fi This differential selectivity among MRAs can influence their side effect profiles and therapeutic applications. The mineralocorticoid receptor itself is known to have equal affinity for mineralocorticoids like aldosterone and glucocorticoids like cortisol, with specificity often achieved through co-localization of enzymes such as 11β-hydroxysteroid dehydrogenase isozyme 2 (11β-HSD2) that inactivate cortisol. nih.govmdpi.com

Renal Physiology and Nephron Segment Specificity Investigations

As a thiazide diuretic, this compound exerts its primary renal effects by inhibiting the sodium chloride co-transporter. giapreza.com This specific action occurs in the distal convoluted tubule of the nephron, a critical segment responsible for fine-tuning electrolyte reabsorption. giapreza.comnih.gov By blocking this co-transporter, this compound reduces the reabsorption of sodium and, consequently, water, leading to increased excretion of these substances. giapreza.com This mechanism contributes to its diuretic and antihypertensive properties.

Furthermore, investigations into the renal physiological impact of thiazide diuretics, including this compound, have identified associations with electrolyte imbalances. For instance, thiazide diuretics are linked to an increased risk of hyponatremia (low sodium levels in the blood). fishersci.at Research findings indicate that certain patient characteristics can predict the likelihood of developing thiazide-induced hyponatremia. These predictors include older age, female gender, lower body mass index (BMI), and specific polymorphisms in the KCNJ1 gene. fishersci.at Additionally, this compound has been observed to reduce potassium levels, a characteristic effect of many diuretics. researchgate.net The combination of spironolactone-altizide has also been investigated for its effects on left ventricular hypertrophy, an outcome that can be influenced by the regulation of fluid and electrolyte balance through renal mechanisms. sigmaaldrich.comfishersci.ca

Hormonal Axis Interplay Research

This compound's primary involvement in hormonal axis interplay stems from its role as an aldosterone receptor antagonist, directly impacting the renin-angiotensin-aldosterone system (RAAS). The RAAS is a complex neurohormonal system crucial for regulating blood pressure and fluid balance. mdpi.com A decrease in mean arterial blood pressure initiates the RAAS, leading to the release of renin, which in turn triggers a cascade involving angiotensin II and ultimately the production of aldosterone. mdpi.com By blocking aldosterone, this compound interferes with the downstream effects of this axis, which include not only fluid and electrolyte regulation but also broader cardiovascular remodeling processes such as inflammation and fibrosis. uni.lu

Research also explores the interplay between aldosterone and other hormones that interact with the mineralocorticoid receptor. Cortisol, a glucocorticoid hormone, is another significant agonist of the mineralocorticoid receptor, and its excess can contribute to inflammation and fibrosis in conditions like heart failure. uni.lunih.gov Studies on MRAs, often used in combination with this compound, indicate that while they block aldosterone's effects, the body may attempt to compensate by increasing aldosterone production. alfa-chemistry.com Some research has also suggested that cortisol levels might increase in response to MRA therapy. alfa-chemistry.com Beyond the RAAS, this compound has been mentioned in research exploring its interaction with other nuclear hormone receptors. For example, this compound was noted in a study investigating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor that plays a role in adipocyte differentiation and is a therapeutic target for diabetes, atherosclerosis, inflammation, and cancer. fishersci.ca This particular finding suggests a broader scope of this compound's potential interactions within the complex network of hormonal regulation.

Toxicological and Safety Research

Electrolyte and Metabolic Imbalance Mechanisms

Thiazide diuretics, including Altizide, influence renal tubular function, which can lead to alterations in electrolyte and metabolic profiles. These alterations are a key area of toxicological and safety research.

Hypokalemia Mechanisms and Management

Hypokalemia, characterized by low serum potassium levels, is a recognized effect associated with thiazide diuretics nih.govuni.lumims.com. The mechanism by which thiazides induce hypokalemia involves their action on the renal tubules, leading to increased potassium excretion nih.gov.

Management strategies for thiazide-induced hypokalemia primarily focus on reducing potassium losses and replenishing potassium stores mims.com. Oral potassium chloride is commonly administered for replenishment and maintenance in patients with ongoing potassium loss due to thiazide diuretic use mims.com. Potassium-sparing diuretics may be employed in patients with normal renal function who are susceptible to significant hypokalemia mims.com. Additionally, angiotensin-converting enzyme (ACE) inhibitors can help mitigate some of the hypokalemia caused by thiazide diuretics by inhibiting renal potassium excretion mims.com. Dietary modifications, such as increasing intake of potassium-rich foods, are also beneficial, although diet alone may not resolve severe hypokalemia.

Hyperkalemia Mechanisms and Management in Combination Therapies

While thiazides typically cause hypokalemia, hyperkalemia (elevated serum potassium) can occur, particularly when this compound is used in combination with potassium-sparing agents like spironolactone (B1682167) uni.lu. Spironolactone is an aldosterone (B195564) antagonist that promotes sodium and water excretion while retaining potassium uni.lu. In such combination therapies, the potassium-sparing action of spironolactone may predominate, leading to an increased risk of hyperkalemia uni.lu.

The risk of hyperkalemia is heightened in patients with impaired renal function or those concurrently using potassium supplements, potassium-containing salt substitutes, or other drugs that increase potassium levels, such as ACE inhibitors and angiotensin receptor blockers uni.lu. Management of hyperkalemia involves decreasing the dose or discontinuing the responsible medication and initiating appropriate treatment for hyperkalemia.

Hyponatremia Mechanisms

Hyponatremia, a condition of low serum sodium concentration, is an important consideration with thiazide diuretic use. Thiazides inhibit the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, which is the cortical diluting segment of the nephron. This inhibition impairs the kidney's ability to dilute urine, leading to water retention. Relative hypovolemia, even if the patient appears euvolemic, can enhance renal sodium and water reabsorption, contributing to hyponatremia. Hypokalemia, which can be concurrently induced by thiazide diuretics, may also promote hyponatremia.

Research indicates that older age, female gender, and a lower mean body mass index (BMI) are independent predictors for thiazide-induced hyponatremia. Genetic factors, such as KCNJ1 rs2509585 C/T or T/T polymorphisms, have also been identified as increasing the likelihood of developing thiazide-induced hyponatremia.

Hyperuricemia Mechanisms

Thiazide diuretics, including this compound, have been associated with hyperuricemia, an elevated level of uric acid in the blood, occasionally leading to gout nih.govuni.lu. The mechanism behind this effect is primarily attributed to reduced renal clearance of uric acid uni.lu. This reduction in clearance involves competition between the thiazide diuretic and uric acid for transport via specific organic anion transporters in the renal proximal tubule.

Specifically, the organic anion transporter 1 (OAT1) is responsible for moving organic acid compounds, including thiazide diuretics, into renal proximal tubule cells from the bloodstream. Competition for transport through OAT1 at least partially accounts for the increase in uric acid concentration when thiazide diuretics are administered. Another potential contributing factor is the urate/anion exchanger 1 (URAT1) on the luminal side of the renal proximal tubule cell.

Organ Systemic Effects Research

Beyond electrolyte imbalances, the systemic effects of this compound, particularly on organ function, are subject to research.

Hepatic Function Alterations

Research on this compound, especially in combination with spironolactone, indicates potential implications for hepatic function in susceptible individuals. Sudden alterations of fluid and electrolyte balance, which can be caused by diuretics, may precipitate impaired neurological function, worsening hepatic encephalopathy, and coma in patients with hepatic disease, particularly those with cirrhosis and ascites uni.lu. The clearance of spironolactone and its metabolites is known to be reduced in patients with cirrhosis, necessitating careful consideration in this population. While direct mechanisms of this compound causing primary hepatic damage are not extensively detailed in the provided research, its role in fluid and electrolyte shifts can indirectly impact hepatic stability in compromised liver conditions. One study mentioned this compound use in a patient who underwent a procedure, with a note on hepatic function (gamma-glutamyl transferase).

Renal Function Alterations

This compound is classified as a thiazide diuretic wikipedia.org. Thiazide diuretics are known to influence renal function by increasing the excretion of sodium and chloride, and they can also affect the excretion of potassium, calcium, and magnesium nih.gov. While diuretics are utilized to manage fluid overload in patients with renal impairment, their administration has been associated with adverse renal outcomes, including a decrease in the estimated glomerular filtration rate (eGFR) and an elevated risk of requiring renal replacement therapy researchgate.net. For example, spironolactone, which is sometimes combined with this compound, has been observed to induce hyperkalemia, particularly in individuals with pre-existing renal insufficiency fda.gov. However, specific detailed toxicological research findings or data tables focusing solely on this compound's isolated effects on renal function alterations in dedicated toxicological studies were not identified in the available search results.

Reproductive and Developmental Toxicology Studies

Current safety data sheets for this compound indicate that "No information available" regarding its reproductive toxicity lgcstandards.com. Developmental and Reproductive Toxicology (DART) studies are nonclinical investigations designed to identify potential effects of a substance on the entire reproductive cycle, from conception through the reproductive capacity of the subsequent generation premierconsulting.comgardp.orgfda.gov. These studies typically evaluate effects on male and female fertility, embryonic and fetal development, and pre- and post-natal development, including aspects such as gestation, parturition, lactation, and teratology premierconsulting.comfda.govcriver.com. While the general methodologies for such studies involve various animal models (e.g., rodents and non-rodents) to assess a range of endpoints, specific research findings or data tables detailing this compound's reproductive and developmental toxicology as a standalone compound were not found in the provided information premierconsulting.comfda.govcriver.comnih.gov.

Carcinogenicity and Mutagenicity Assessments

Assessments for carcinogenicity and mutagenicity are critical components of toxicological profiling. For this compound, safety data sheets explicitly state "No information available" concerning its carcinogenicity and germ cell mutagenicity lgcstandards.com.

It is important to differentiate between this compound and its related compounds or impurities. For instance, N-Nitroso this compound, an impurity of this compound, has shown positive results in the Ames assay both with and without metabolic activation (S9 fraction), indicating a potential mutagenic effect for this specific impurity veeprho.comusp.org. This mutagenicity, particularly the increased response with S9 activation, suggests complex mechanisms that may involve metabolic activation typical of nitrosamines usp.org.

In contrast, another thiazide diuretic, hydrochlorothiazide (B1673439), has been evaluated, with findings indicating no evidence of carcinogenic potential in female mice or male and female rats in two-year feeding studies conducted by the National Toxicology Program (NTP), although equivocal evidence for hepatocarcinogenicity was observed in male mice fda.gov. Hydrochlorothiazide was generally not genotoxic in most in vitro and in vivo assays, but it did yield positive results in the in vitro Chinese Hamster Ovary (CHO) Sister Chromatid Exchange test fda.gov. However, these findings pertain to hydrochlorothiazide and not directly to this compound.

Chronic Toxicity Studies

Chronic toxicity studies are designed to characterize the profile of a substance following prolonged and repeated exposure, typically lasting 12 months or more in mammalian species, primarily rodents criver.comoecd.orgoecd.org. These studies aim to assess long-term health effects, including potential carcinogenicity, reproductive toxicity, or developmental toxicity, through various physiological, biochemical, and pathological assessments criver.comoecd.org. Despite the importance of such long-term evaluations in toxicology, specific chronic toxicity study data or detailed research findings for this compound were not identified in the available search results lgcstandards.com.

Research on Combination Therapies Involving Altizide

Rationale for Combination Therapies with Spironolactone (B1682167)

The co-administration of Altizide with Spironolactone is a well-established strategy in antihypertensive treatment, underpinned by complementary pharmacological mechanisms.

Synergistic Antihypertensive Effects

The combination of this compound, a thiazide-like diuretic, and Spironolactone, an aldosterone (B195564) antagonist, yields additive diuretic and antihypertensive effects. This synergy arises from their distinct yet complementary sites and mechanisms of action within the renal system. This compound promotes the excretion of sodium and water by inhibiting sodium reabsorption in the cortical diluting segment of the distal renal tubule. medicaments.gouv.frrxlist.com Concurrently, Spironolactone, by competitively binding to mineralocorticoid receptors in the distal convoluted tubule and collecting duct, inhibits the aldosterone-dependent reabsorption of sodium. fda.govdrugbank.compatsnap.comvidal.fr Both agents contribute to reducing exchangeable sodium, plasma volume, body weight, and blood pressure, with their combined administration potentiating these individual effects. rxlist.comfda.gov

A multicenter study involving 919 hypertensive patients demonstrated the efficacy of this combination. In a group of 482 patients treated with Aldactazine (this compound + Spironolactone) alone, mean systolic and diastolic blood pressure (BP) decreased by 15% and 14% respectively, from baseline values after 45 days of treatment. nih.gov

Potassium Sparing Mechanisms

A crucial rationale for combining this compound with Spironolactone is the latter's ability to counteract the potassium loss typically induced by thiazide diuretics. This compound, like other thiazide-like diuretics, can lead to increased urinary excretion of potassium, potentially resulting in hypokalemia. medicaments.gouv.fr Spironolactone, as a potassium-sparing diuretic, directly addresses this concern. By blocking aldosterone's action, it reduces potassium secretion into the urine, thereby promoting potassium retention. medicaments.gouv.frfda.govpatsnap.comwikipedia.orgalmostadoctor.co.uk This complementary action helps to maintain electrolyte balance and minimizes the risk of hypokalemia often associated with thiazide diuretic therapy. rxlist.comfda.govpatsnap.comvidal.fralmostadoctor.co.uk

Comparative Efficacy and Safety with Other Antihypertensive Classes

Research has explored the comparative efficacy of this compound-containing regimens against other prominent antihypertensive drug classes.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Studies have compared the efficacy of the this compound-Spironolactone combination with Angiotensin-Converting Enzyme (ACE) inhibitors. A randomized, double-blind, parallel-group study involving 186 patients with moderate essential hypertension compared a fixed-dose combination of spironolactone and this compound (S/A) with enalapril (B1671234), an ACE inhibitor. After 8 weeks of treatment, both S/A and enalapril significantly reduced blood pressure to a comparable extent. nih.gov However, Enalapril demonstrated greater efficacy in decreasing supine diastolic blood pressure in patients younger than 50 years, while the S/A combination yielded better results in patients older than 50 years. nih.gov

Another four-month, double-blind study compared enalapril (20 mg/day) with a combination of this compound (15 mg) and spironolactone (25 mg) in 20 patients with moderate essential hypertension. Both treatments produced an identical significant drop in systolic pressure. Enalapril, however, appeared more efficacious in reducing diastolic pressure at the fourth month, with a 17% reduction compared to a 12% reduction with the diuretic combination (p < 0.05). nih.gov

A broader field trial, the OCAPI Study, randomly allocated 653 patients with untreated hypertension to receive either a combination of two diuretics (this compound and spironolactone), a beta-blocker (bisoprolol), a calcium antagonist (verapamil), or an ACE inhibitor (enalapril). The study found no statistically significant differences in the change in diastolic or systolic blood pressure between these groups over a one-year follow-up period. nih.gov

Table 1: Comparative Blood Pressure Reduction (this compound/Spironolactone vs. Enalapril)

Treatment GroupStudy DurationSystolic BP ReductionDiastolic BP ReductionNotesSource
S/A Combination8 weeksSignificantSignificantSimilar extent to Enalapril; better in patients >50 years nih.gov
Enalapril8 weeksSignificantSignificantBetter in patients <50 years nih.gov
S/A Combination4 monthsSignificant12%Compared to Enalapril nih.gov
Enalapril4 monthsSignificant17%Compared to S/A Combination nih.gov

Beta-Blockers

The combination of this compound and Spironolactone has also been assessed in conjunction with or in comparison to beta-blockers. A multicenter study demonstrated that the addition of a conventional antihypertensive agent, such as a beta-blocker, to this compound and Spironolactone further decreased blood pressure beyond the reduction achieved by the diuretic combination alone. nih.gov Beta-blockers are recognized for their comparable efficacy to other major antihypertensive classes and are often effectively combined with other antihypertensives. researchgate.net As noted in the OCAPI Study, the combination of this compound and spironolactone showed comparable blood pressure lowering efficacy to bisoprolol (B1195378) (a beta-blocker) when used as monotherapy for newly diagnosed mild-to-moderate hypertension. nih.gov

Alpha-Methyldopa

Alpha-Methyldopa, a centrally acting alpha-2 adrenergic agonist, is another antihypertensive agent that has been explored in combination strategies. While specific studies directly comparing this compound with Alpha-Methyldopa combinations are less prevalent, the principle of combining a thiazide diuretic with Alpha-Methyldopa is established. A multicenter study indicated that the addition of Alpha-Methyldopa to an this compound and Spironolactone regimen resulted in a further decrease in blood pressure. nih.gov Moreover, research on hydrochlorothiazide (B1673439) (another thiazide diuretic) in combination with methyldopa (B1676449) found the combination to be more efficacious than either component administered singly, leading to significant reductions in mean blood pressure. nih.gov This suggests a similar synergistic potential when this compound is combined with Alpha-Methyldopa.

Table 2: Blood Pressure Reduction with this compound/Spironolactone in Combination with Other Antihypertensive Agents

Combination TherapyPatient Group (n)Baseline SBP/DBP (mmHg)Final SBP/DBP (mmHg)% Reduction SBP/DBPSource
Aldactazine (this compound + Spironolactone) + Beta-blocker, Alpha-Methyldopa, or Clonidine298Not specifiedFurther decreased BPNot specified, but further reduction beyond monotherapy nih.gov
Aldactazine (this compound + Spironolactone) + Clonidine(subset of 298)Not specifiedNot specified16.6% SBP, 18% DBP (vs baseline) nih.gov

Analytical and Methodological Research

Bioanalytical Method Development for Altizide Quantification

Bioanalytical method development is a critical process in pharmaceutical research, aiming to establish reliable and accurate techniques for quantifying drugs and their metabolites within biological matrices such as plasma or urine. This process ensures the generation of accurate, reliable, and reproducible results essential for drug discovery, clinical trials, and regulatory submissions. Key elements characterized during method development include reference standards, calibration curves, quality control samples, selectivity, sensitivity, accuracy, precision, recovery, and the stability of the analyte nih.govnih.gov.

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation, identification, and quantification of chemical compounds in complex mixtures. These methods are valued for their high efficiency, rapid separation speed, and enhanced detection sensitivity nih.govwikidoc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful and widely used methods for the quantification of small molecules, peptides, and metabolites, including therapeutic oligonucleotides, in biological samples due to their high sensitivity and specificity nih.govnih.gov. For this compound, a quantitative liquid-chromatographic tandem mass spectrometric method has been developed and validated for its detection in urine. This method demonstrated that this compound could be detected in urine within 48 hours following administration wikipedia.org.

High-Performance Liquid Chromatography (HPLC) also remains a fundamental technique in bioanalytical laboratories. It is a versatile analytical tool capable of identifying and quantitatively estimating low concentrations of drugs and their metabolites in biological matrices nih.govwikidata.org. In the context of diuretics, including this compound, liquid-liquid extraction at pH 7 followed by LC-MS/MS analysis has been successfully applied to urine samples. This approach showed good sensitivity, with detection limits ranging from 1 to 250 ng/mL for various compounds. Furthermore, direct injection of diluted urine samples has been explored as an alternative, demonstrating reduced matrix effects and ion suppression, thus proving applicable for routine diuretic analysis researchgate.net.

Spectrophotometric Techniques

Spectrophotometry is an analytical method that measures the interaction of light with chemical substances, specifically how much light a substance absorbs or transmits across a range of wavelengths. This principle, governed by the Beer-Lambert law, makes it broadly applicable for the quantitative analysis of molecules nih.govfishersci.fi.

For this compound, particularly in multi-component pharmaceutical mixtures, spectrophotometric techniques have been utilized. Derivative spectrophotometry has proven effective for the determination of this compound, especially when significant spectral overlap with other components, such as potassium canrenoate, makes direct quantification challenging guidetopharmacology.orgfishersci.at. To overcome such complexities, multivariate calibration methods, including principal component regression (PCR) and partial least squares (PLS) regression, have been applied. These chemometric approaches have shown significant advantages in predicting the concentrations of analytes like this compound within mixtures, offering simpler, faster, and statistically superior results with accuracy values typically ranging between 96.12% and 103.36% and relative standard errors below 1.7% guidetopharmacology.org.

Stability Studies and Degradation Product Analysis

Stability testing is crucial for providing comprehensive evidence on how the quality of an active substance changes over time under the influence of various environmental factors, including temperature, humidity, and light wikipedia.org. Thiazide diuretics, as a class, are known to undergo hydrolysis in aqueous media, leading to the formation of degradation products such as aminobenzenedisulphonamide (also referred to as 4-amino-6-chlorobenzene-1,3-disulfonamide or ACB). Among several thiazides, this compound has been identified as one of the most unstable compounds. Stress testing plays a vital role in identifying potential degradation products, elucidating degradation pathways, and validating the stability-indicating power of analytical procedures wikipedia.org.

pH-Dependent Stability

The stability of this compound is significantly influenced by pH. Research indicates that thiazide drugs, including this compound, degrade more rapidly at higher pH values. Conversely, at lower pH, the compounds exhibit greater stability. For instance, at pH 2, thiazide drugs were observed to be relatively stable, even when subjected to elevated temperatures.

A study investigating the degradation of this compound, hydrochlorothiazide (B1673439), and chlorothiazide (B1668834) demonstrated that at pH 9.5 and 60°C, the degradation product (aminobenzenedisulphonamide/ACB) was detectable after 48 hours for all three compounds. However, at lower pH and temperature conditions, this degradation product was not consistently detected. Specifically for this compound, complete degradation was observed at pH 7.0 across all tested temperatures. This highlights that physiological pH ranges (typically 5.5 to 7.5 in urine) are critical for this compound, where significant degradation can occur.

Temperature Effects on Stability

Temperature is another critical factor affecting the stability of this compound. Generally, the degradation rate of thiazides increases with higher temperatures. Studies have shown that for this compound, the fastest degradation occurs at elevated temperatures. For example, at pH 5, the most rapid degradation of this compound was observed at 60°C.

Under specific conditions, such as incubation at pH 9.5 and 60°C for 48 hours, the degradation product of this compound was consistently detected. Furthermore, at temperatures of 40°C and 60°C and a pH of 5.2, this compound itself could no longer be detected, but its degradation product, 4-amino-6-chlorobenzene-1,3-disulfonamide (ACB), was present in all samples, indicating a complete transformation.

Table 1: Influence of pH and Temperature on this compound Degradation (Qualitative)

pH ValueTemperature (°C)Observation (after 48 hours)Degradation Product (ACB) Detection
2.020, 40, 60Parent compound still presentDetected at all temperatures
5.220Parent compound presentNot consistently detected
5.240, 60Parent compound not detectedPresent in all samples
7.0AllParent compound completely degradedDetected (fastest degradation rate)
9.560Parent compound not detectedDetected

Photodegradation Investigations

Photodegradation, the degradation of a substance due to light exposure, is an essential aspect of stability testing for active pharmaceutical ingredients wikipedia.org. Investigations into the photostability of this compound reveal that it is susceptible to degradation when exposed to ultraviolet (UV) light. Specifically, when this compound and hydrochlorothiazide samples were exposed to UV light, they underwent photodegradation, resulting in the formation of chlorothiazide. This highlights the importance of protecting this compound from light during storage and handling to maintain its integrity.

Research Synthesis Methodologies Applied to this compound Studies

Research synthesis methodologies aim to systematically integrate findings from multiple studies to generate new insights and a comprehensive understanding of a particular phenomenon or research question. For this compound, these methodologies have primarily been applied when the compound is part of a combination therapy or when it falls under a broader class of drugs being investigated.

One notable application of research synthesis involving this compound is within a meta-analysis examining the effects of spironolactone (B1682167), a mineralocorticoid receptor antagonist, on cardiac structure and function. This meta-analysis specifically considered studies involving the spironolactone-Altizide combination and its impact on left ventricular hypertrophy (LVH). mims.com Beyond direct meta-analyses, this compound has also been explicitly included in the search parameters for systematic reviews and meta-analyses focusing on blood pressure lowering effects and associated outcomes like headache. wikipedia.org

While analytical methods such as derivative spectrophotometry and multivariate calibration techniques (e.g., principal component regression and partial least squares regression) have been employed for the quantitative determination of this compound in complex pharmaceutical mixtures, these represent analytical research rather than research synthesis methodologies. nih.govnih.gov Similarly, individual clinical trials comparing this compound (often in fixed-dose combinations) with other antihypertensive agents, such as enalapril (B1671234), are primary research studies, not research synthesis. wikipedia.orgwikipedia.orgsigmaaldrich.com

Systematic Reviews and Meta-Analyses

Detailed Research Findings from a Meta-Analysis on Spironolactone-Altizide and Left Ventricular Hypertrophy:

A study that included patients with mild to moderate essential hypertension and echocardiographic LVH, whose blood pressure had normalized after two months of spironolactone/Altizide treatment, observed significant reductions in cardiac parameters. The spironolactone/Altizide combination led to a significant decrease in the Left Ventricular Mass (LVM) index. sigmaaldrich.com

ParameterBaseline Value (Mean ± SD)Post-Treatment Value (Mean ± SD)Percentage Reductionp-value
LVM Index (g/m²)125.3 ± 22.5114.2 ± 25.110%< 0.005
Posterior Wall Thickness--4%0.06
Septal Wall Thickness--5%0.026
End-Diastolic Dimension (mm)50.3 ± 3.348.9 ± 3.43%0.006

Complete regression of LVH, based on mass criteria, was observed in 34.5% of the patients (11 out of 31) in this study. sigmaaldrich.com The observed changes in electrocardiographic (ECG) voltage criteria were consistent with a decrease in LVM index. sigmaaldrich.com

Furthermore, this compound has been identified as a compound relevant for inclusion in systematic reviews and meta-analyses that broadly assess the effects of blood pressure lowering on conditions such as headache. wikipedia.org This indicates that while dedicated systematic reviews solely on this compound may not be prevalent, its role as an active pharmaceutical ingredient, particularly in combination therapies, warrants its inclusion in broader evidence syntheses.

Narrative Synthesis Approaches

Narrative synthesis is a qualitative approach to research synthesis that relies primarily on the use of words and text to summarize and explain the findings of multiple studies. wikipedia.orgmims.com This method is particularly valuable when statistical meta-analysis is not feasible due to significant heterogeneity in study designs, populations, interventions, or outcome measures. wikipedia.orgnih.gov

The process of narrative synthesis goes beyond simple description of individual studies; it involves investigating similarities and differences between studies, exploring relationships within the data, and assessing the robustness of the synthesized evidence. nih.gov Key steps often include developing a preliminary synthesis, exploring relationships within and between studies, and assessing the robustness of the synthesis product. mdpi.com Review authors may use textual descriptions of individual studies or groups of studies, thematic analysis methods, and tables to summarize key characteristics and findings. wikipedia.orgwikipedia.org

While the principles and methodologies of narrative synthesis are well-established in research, specific published narrative synthesis studies focusing explicitly and solely on this compound were not identified within the provided search results. However, the general framework of narrative synthesis is applicable to any body of research, including studies involving this compound, particularly if the heterogeneity of primary research on this compound precludes a quantitative meta-analysis.

Future Directions and Emerging Research Areas

Personalized Medicine Approaches in Altizide Therapy

Personalized medicine aims to tailor medical treatments to the individual characteristics of each patient, moving beyond a "one-size-fits-all" approach. This involves understanding a patient's unique genetic profile to guide decisions regarding disease prevention, diagnosis, and treatment lindushealth.comgenome.gov. For this compound therapy, personalized medicine approaches could involve identifying specific biomarkers or genetic predispositions that influence a patient's response to the drug. This could lead to more precise prescribing, potentially maximizing effectiveness and minimizing variability in patient outcomes lindushealth.com. Research in this area seeks to integrate genetic, clinical, and advanced laboratory data to optimize patient care nih.gov.

Pharmacogenomic Investigations of this compound Response

Pharmacogenomics investigates how an individual's genetic makeup affects their response to drugs, with single nucleotide polymorphisms (SNPs) being a significant source of variability in drug response nih.gov. For this compound, pharmacogenomic studies aim to identify genetic variants that influence its efficacy, metabolism, or the likelihood of specific responses. For instance, research on thiazide-induced hyponatremia has identified genetic factors, such as specific polymorphisms in the KCNJ1 gene (e.g., rs2509585 C/T or T/T), as independent predictors of this adverse event, alongside clinical factors like age and gender researchgate.net. Such findings highlight the potential for genetic screening to inform this compound prescribing, allowing for the identification of patients who may be more susceptible to certain effects or who might benefit from alternative therapies. The International Consortium for Antihypertensive Pharmacogenomics Studies (ICAPS) is an example of collaborative efforts to identify and replicate pharmacogenetic findings for antihypertensive drug response variability nih.gov.

Development of Novel this compound Analogues and Derivatives

Research is continuously exploring the development of novel analogues and derivatives of existing pharmaceutical compounds to improve their properties, such as efficacy or pharmacokinetic profiles nih.gov. For this compound, this involves investigating structural modifications that could lead to compounds with enhanced therapeutic benefits or a more favorable profile. For example, some research has used computational methods, such as connectivity map analysis, to identify chemical compounds, including this compound and its potential analogues, that might play antagonistic roles in conditions like diabetic nephropathy by perturbing gene expressions in an opposite manner to the disease nih.gov. This suggests an ongoing interest in exploring the chemical space around this compound for new therapeutic agents.

Long-Term Cardiovascular Outcome Studies

Long-term cardiovascular outcome studies are crucial for understanding the comprehensive impact of a drug on patient health beyond its primary indications. These studies assess major cardiovascular events (MACE), which typically include cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke europa.eucfrjournal.com. While this compound is a diuretic that can be used in hypertension, a major cardiovascular risk factor, dedicated long-term cardiovascular outcome trials specifically for this compound as a standalone agent are less commonly highlighted in recent literature compared to newer drug classes. However, the broader context of antihypertensive therapy emphasizes the importance of long-term blood pressure variability as a predictor of cardiovascular outcomes, with thiazide-like diuretics noted for their ability to reduce such variability bjcardio.co.uk. Future research may involve more specific long-term studies or analyses of real-world data to further delineate this compound's sustained impact on cardiovascular morbidity and mortality.

Real-World Evidence Generation and Post-Marketing Surveillance Research

Real-world evidence (RWE) is clinical evidence derived from real-world data (RWD), which are data collected during routine healthcare delivery, such as electronic health records (EHRs), patient registries, and claims data nih.gov. This type of evidence is increasingly recognized by regulatory bodies for its ability to complement traditional randomized controlled trials (RCTs) by providing insights into how treatments perform in diverse patient populations and everyday clinical practice straive.comquanticate.com. For this compound, real-world evidence generation and post-marketing surveillance research are vital for:

Monitoring long-term safety and effectiveness: Identifying rare side effects or long-term safety signals that might not have been apparent in pre-approval trials quanticate.com.

Understanding drug utilization patterns: Analyzing how this compound is used in various clinical settings and patient subgroups straive.com.

Supporting label expansions or new indications: Demonstrating effectiveness in real-world settings for conditions not initially covered by its approval quanticate.com.

Assessing cost-effectiveness: Providing data on the economic impact of this compound in routine care, including its effects on healthcare utilization and costs quanticate.com.

Digital health technologies, including mobile health applications and wearable devices, are playing an increasing role in collecting RWD and enhancing post-marketing surveillance by enabling remote monitoring and engagement with diverse patient populations nih.govnih.govinspireresearch.com.

Compound Names and PubChem CIDs

Q & A

Q. What methodologies are recommended for characterizing Altizide’s physicochemical properties in preclinical studies?

To characterize this compound’s physicochemical properties (e.g., solubility, stability, crystallinity), employ a combination of spectroscopic (NMR, IR), chromatographic (HPLC, LC-MS), and thermal (DSC, TGA) techniques. Ensure reproducibility by documenting detailed protocols, including solvent systems, temperature gradients, and calibration standards. Cross-validate results with peer-reviewed methods from analogous thiazide diuretics .

Q. How should researchers design experiments to assess this compound’s diuretic efficacy in animal models?

Use standardized in vivo models (e.g., rodent diuresis assays) with controlled hydration states and electrolyte balance. Include positive controls (e.g., hydrochlorothiazide) and negative controls (placebo). Measure urine output, electrolyte excretion (Na⁺, K⁺, Cl⁻), and plasma volume changes. Apply ANOVA or mixed-effects models to account for biological variability .

Q. What are the best practices for synthesizing this compound with high purity and yield?

Optimize reaction conditions (temperature, solvent polarity, catalyst ratios) using design-of-experiment (DoE) frameworks. Monitor reaction progress via TLC or inline spectroscopy. Purify via recrystallization or column chromatography, and validate purity using elemental analysis and mass spectrometry. Provide step-by-step protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

Adopt a systematic review approach:

  • Meta-analysis : Pool data from heterogeneous studies, adjusting for variables like dosage forms, species differences, and assay sensitivity.
  • Sensitivity testing : Identify outliers using Cook’s distance or leverage plots.
  • Mechanistic modeling : Use PBPK models to reconcile discrepancies between in vitro permeability and in vivo absorption .

Q. What experimental designs are optimal for investigating this compound’s long-term renal safety profile?

Implement longitudinal cohort studies with histopathological endpoints (e.g., renal fibrosis, tubular atrophy). Use immunofluorescence to track biomarkers like KIM-1 or NGAL. Pair with functional assessments (eGFR, serum creatinine). Mitigate confounding via stratified randomization and covariate adjustment in statistical models .

Q. How can researchers integrate this compound’s mechanisms with emerging omics datasets (e.g., transcriptomics, proteomics)?

Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify this compound-modulated targets. Validate hypotheses using CRISPR/Cas9 knockouts or siRNA silencing in renal cell lines. Use orthogonal methods (Western blot, qPCR) to confirm omics findings. Leverage public repositories (e.g., GEO, PRIDE) for cross-study validation .

Q. What strategies are effective for reconciling conflicting in vitro and in vivo pharmacodynamic results for this compound?

  • Tissue-specific bioavailability studies : Measure this compound concentrations in target tissues via microdialysis or MALDI imaging.
  • 3D organoid models : Bridge in vitro-in vivo gaps using human-derived renal organoids to mimic physiological complexity.
  • Bayesian hierarchical modeling : Quantify uncertainty in cross-model predictions .

Q. How should researchers design studies to explore this compound’s potential off-target effects on endocrine pathways?

Use high-throughput screening (e.g., radioligand binding assays, TR-FRET) against endocrine receptors (e.g., aldosterone, vitamin D receptors). Validate hits in adrenal gland explants or transgenic models. Apply network pharmacology to predict downstream hormonal cascades. Report dose-response relationships and therapeutic indices .

Methodological Frameworks

  • Data Contradiction Analysis : Apply dialectical materialism principles to identify principal contradictions (e.g., conflicting efficacy vs. toxicity data) and prioritize resolving the dominant aspect through iterative hypothesis testing .
  • Literature Integration : Use AI-assisted tools (e.g., Web of Science AI Assistant) to map this compound’s research landscape, highlighting understudied areas like epigenetic modulation or drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Altizide
Reactant of Route 2
Reactant of Route 2
Altizide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.